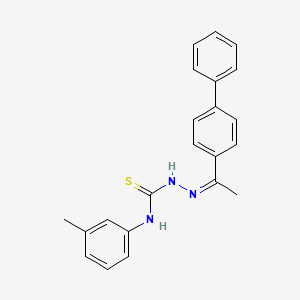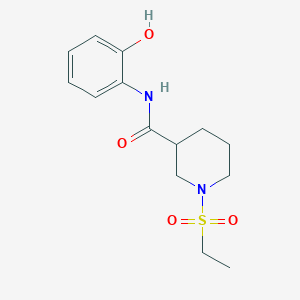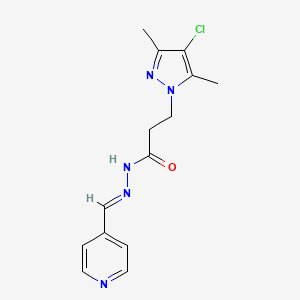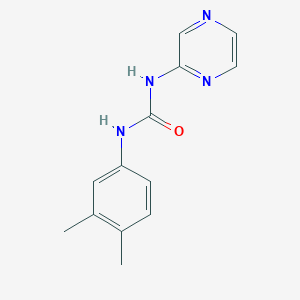![molecular formula C12H12N4O4 B5465123 3-(2-furyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acrylamide](/img/structure/B5465123.png)
3-(2-furyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-furyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acrylamide is a chemical compound that belongs to the acrylamide family. This compound has been widely studied due to its potential applications in scientific research.
作用機序
The mechanism of action of 3-(2-furyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acrylamide is not fully understood. However, it is believed that the compound induces cell death through the activation of apoptotic pathways. It has also been suggested that the compound inhibits the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. The compound has been shown to induce DNA damage and inhibit cell proliferation. It has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and cell death.
実験室実験の利点と制限
One of the main advantages of using 3-(2-furyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acrylamide in lab experiments is its ability to induce cell death in cancer cells. This makes it a potential candidate for the development of new anticancer agents. However, the compound also has some limitations. It is highly toxic and can cause severe side effects in vivo. Therefore, caution should be taken when handling this compound in lab experiments.
将来の方向性
There are several future directions for the study of 3-(2-furyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acrylamide. One of the main directions is the development of new anticancer agents based on this compound. Researchers are also exploring the potential of this compound in the treatment of other diseases such as Alzheimer's and Parkinson's. Another direction is the study of the mechanism of action of this compound in order to develop a better understanding of its biological effects.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in scientific research. The compound has been extensively studied for its anticancer properties and has shown significant cytotoxic activity against various cancer cell lines. However, caution should be taken when handling this compound due to its high toxicity. There are several future directions for the study of this compound, including the development of new anticancer agents and the study of its mechanism of action.
合成法
The synthesis of 3-(2-furyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acrylamide can be achieved through the reaction between 2-furylacrylic acid and 4-nitro-1H-pyrazole-1-ethanamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the reaction can be optimized by controlling the reaction conditions.
科学的研究の応用
3-(2-furyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acrylamide has been extensively used in scientific research. One of the main applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent. Studies have shown that this compound has significant cytotoxic activity against various cancer cell lines.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(4-nitropyrazol-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c17-12(4-3-11-2-1-7-20-11)13-5-6-15-9-10(8-14-15)16(18)19/h1-4,7-9H,5-6H2,(H,13,17)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMQLFBRRAXUHF-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCCN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(ethoxycarbonyl)-1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5465069.png)
![5-(4-butoxyphenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5465082.png)
![N-(4-bromophenyl)-N'-[2-(2-fluorophenoxy)ethyl]urea](/img/structure/B5465086.png)
![4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5465094.png)


![4-{2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5465116.png)
![ethyl 4-{[(3-methyl-1-piperidinyl)carbonyl]amino}benzoate](/img/structure/B5465131.png)
![4-methyl-1-(naphtho[2,1-b]furan-2-ylcarbonyl)piperidine](/img/structure/B5465149.png)
![3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5465156.png)
![3-[(dimethylamino)methyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-pyrrolidinol](/img/structure/B5465162.png)
![3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B5465166.png)